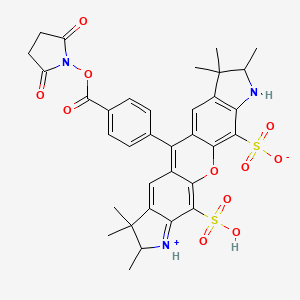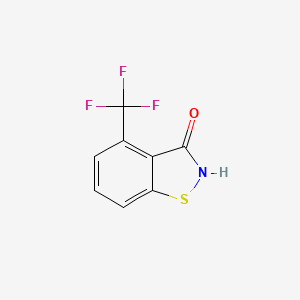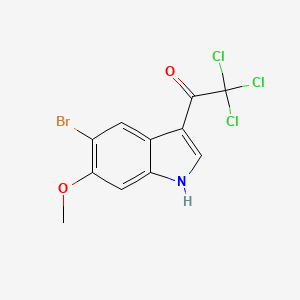
3-(2-Pyridyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Pyridyl)pyrazin-2(1H)-one is a heterocyclic compound that contains both pyridine and pyrazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)pyrazin-2(1H)-one typically involves the reaction of 2-chloropyrazine with 2-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Pyridyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Substituted pyrazine derivatives with various functional groups.
Applications De Recherche Scientifique
3-(2-Pyridyl)pyrazin-2(1H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Pyridyl)pyrazin-2(1H)-one depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(2-pyridyl)pyrazine (DPP): Another pyrazine derivative with similar coordination chemistry properties.
Pyrazine-2-amidoxime (PAOX): Known for its biological activities.
Pyrazine-2-thiocarboxamide (PTCA): Exhibits unique chemical reactivity.
Uniqueness
3-(2-Pyridyl)pyrazin-2(1H)-one is unique due to its specific combination of pyridine and pyrazine rings, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential biological activities make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
66317-39-3 |
|---|---|
Formule moléculaire |
C9H7N3O |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-pyridin-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-6H,(H,12,13) |
Clé InChI |
HXLNLVJEPHQQFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)





![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)


![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)
